Ethyl 4-hydroxyquinoline-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403064. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

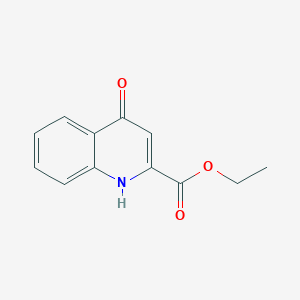

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACLREXZGKWWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947692 | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-43-2 | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24782-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 4-hydroxyquinoline-2-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the core synthetic strategies, elucidates the underlying reaction mechanisms, and offers detailed, field-proven experimental protocols. Our focus is on delivering not just procedural steps, but the scientific rationale that underpins methodological choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of the 4-Hydroxyquinoline Core

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] Specifically, 4-hydroxyquinoline-2-carboxylate esters are valuable intermediates and target molecules. The parent acid, kynurenic acid, is an endogenous metabolite with neuroprotective properties.[3][4] The ability to efficiently and reliably synthesize this core structure is therefore of paramount importance for advancing research in these areas.

This guide will focus on the two most prominent and historically significant methods for constructing this framework: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. We will explore the mechanistic intricacies of each pathway, the critical parameters that govern their success, and modern adaptations that enhance their efficiency.

The Conrad-Limpach Synthesis Pathway

First reported by Max Conrad and Leonhard Limpach in 1887, this reaction provides a direct route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters.[5][6][7] The reaction is typically a two-step process involving the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[6]

Reaction Mechanism and Rationale

The synthesis begins with the reaction of an aniline with a β-ketoester, such as ethyl benzoylacetate or a related derivative. The causality behind the reaction's progression is rooted in a competition between kinetic and thermodynamic control.

-

Initial Condensation: At lower temperatures (room temperature to ~100 °C), the nucleophilic nitrogen of the aniline preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. This is the kinetically favored pathway, leading to the formation of a stable β-aminoacrylate intermediate after dehydration.[5]

-

Thermal Cyclization: The critical step is the intramolecular cyclization (annulation) of this intermediate. This is an endergonic process that requires significant thermal energy (typically ~250 °C) to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity during the 6-electron electrocyclic ring closure.[2][5]

-

Elimination and Tautomerization: Following cyclization, a molecule of ethanol is eliminated to re-establish aromaticity, forming the quinoline ring. The final product, this compound, exists predominantly in its more stable 4-oxo (quinolone) tautomeric form.[5]

The high temperatures required for the cyclization step are a defining feature of this synthesis. The use of high-boiling, inert solvents is crucial to achieve these temperatures safely and efficiently, preventing decomposition and maximizing yields by ensuring uniform heat transfer.[8][9]

Mechanistic Diagram: Conrad-Limpach Synthesis

Caption: The Conrad-Limpach pathway to 4-hydroxyquinolines.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is adapted from established procedures for the synthesis of 2-substituted 4-hydroxyquinolines.[3][10]

Materials:

-

Aniline

-

Ethyl benzoylacetate

-

High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)

-

Petroleum ether or Hexane

-

Reaction flask with reflux condenser and mechanical stirrer

-

Heating mantle with temperature controller

Procedure:

-

Step 1: Formation of the Enamine Intermediate.

-

In a round-bottom flask, combine equimolar amounts of aniline and ethyl benzoylacetate.

-

Heat the mixture with stirring at 100-120 °C for 1-2 hours. A Dean-Stark trap can be used to remove the water formed during the condensation.

-

The reaction progress can be monitored by TLC. Upon completion, the intermediate can be isolated or used directly in the next step.

-

-

Step 2: High-Temperature Cyclization.

-

In a separate three-necked flask equipped with a mechanical stirrer and reflux condenser, heat a volume of Dowtherm A (or diphenyl ether) to reflux (~250-260 °C).[10]

-

Slowly add the crude enamine intermediate from Step 1 to the refluxing solvent via a dropping funnel.

-

Maintain vigorous stirring and reflux for 15-30 minutes after the addition is complete.[10] During this time, ethanol will distill from the reaction.

-

Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.

-

-

Step 3: Isolation and Purification.

-

Dilute the cooled mixture with petroleum ether or hexane to further precipitate the product and reduce the viscosity of the solvent.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, often with the use of decolorizing carbon to remove tarry impurities.[10]

-

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction, reported in 1939, is a highly effective method for preparing 4-hydroxyquinoline-3-carboxylate esters.[1][2] It is arguably the most common and versatile route to the title compound, this compound, when the appropriate starting materials are used. The pathway begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1][11][12]

Reaction Mechanism and Rationale

The logic of the Gould-Jacobs reaction is similar to the Conrad-Limpach but distinct in its starting materials and the resulting substitution pattern.

-

Condensation (Michael-type Addition-Elimination): The reaction initiates with a nucleophilic attack of the aniline nitrogen onto one of the electrophilic carbons of DEEM. This is followed by the elimination of an ethoxy group to form a stable diethyl anilinomethylenemalonate intermediate.[2][13] This step is typically performed at moderate temperatures (e.g., on a steam bath).[14]

-

Thermal Cyclization: As with the Conrad-Limpach reaction, this key step requires high temperatures (>250 °C) to induce a 6-electron electrocyclization onto the ortho position of the aniline ring.[2] The high energy requirement is necessary to overcome the aromatic stabilization of the benzene ring.

-

Aromatization and Tautomerization: The cyclized intermediate rapidly eliminates a molecule of ethanol to yield the aromatic quinoline ring system. The product, ethyl 4-hydroxyquinoline-3-carboxylate, is formed, which then tautomerizes to the favored 4-quinolone form.[2] For the synthesis of the title compound, a malonic ester derivative that leads to a 2-carboxylate would be required.

The regioselectivity of the cyclization can be a concern with asymmetrically substituted anilines, potentially leading to a mixture of isomeric products.[8]

Mechanistic Diagram: Gould-Jacobs Reaction

Caption: The Gould-Jacobs pathway to 4-hydroxyquinolines.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is a standard and reliable method for synthesizing the quinoline core via the Gould-Jacobs reaction.[12]

Materials:

-

Aniline (freshly distilled)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Acetonitrile (ice-cold)

-

Reaction vessel suitable for high temperatures

Procedure:

-

Step 1: Synthesis of Diethyl Anilinomethylenemalonate Intermediate.

-

Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq) in a round-bottom flask.

-

Heat the mixture on a steam bath or in an oil bath at 90-100 °C for 1-2 hours.[12][14]

-

After heating, apply a vacuum to the flask while still warm to remove the ethanol formed during the reaction. The resulting product is the crude intermediate, which often solidifies upon cooling.

-

-

Step 2: Thermal Cyclization.

-

In a separate flask, heat diphenyl ether to a vigorous reflux (approx. 240-250 °C).

-

Add the diethyl anilinomethylenemalonate intermediate in portions to the hot diphenyl ether with efficient stirring.

-

Continue heating at this temperature for an additional 15-20 minutes. The reaction is typically rapid.

-

-

Step 3: Isolation and Purification.

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

-

Filter the cooled mixture to collect the crude product.

-

Wash the collected solid thoroughly with a non-polar solvent like hexane or ice-cold acetonitrile to remove the diphenyl ether.[13]

-

The product, ethyl 4-hydroxyquinoline-3-carboxylate, is typically obtained in high purity. If necessary, it can be recrystallized from ethanol or a similar solvent.

-

Comparative Analysis and Modern Methodologies

Both the Conrad-Limpach and Gould-Jacobs reactions are powerful tools for quinoline synthesis. The choice between them often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

| Aniline Source | Aniline or substituted anilines | Aniline or substituted anilines |

| Carbon Source | β-Ketoesters (e.g., ethyl benzoylacetate) | Diethyl ethoxymethylenemalonate (DEEM) |

| Product | 4-Hydroxy-2-substituted-quinolines | 4-Hydroxyquinoline-3-carboxylates |

| Key Challenge | High cyclization temperature; potential for Knorr synthesis of 2-quinolones at higher condensation temps.[5] | High cyclization temperature; regioselectivity issues with substituted anilines.[8] |

| Typical Yields | Moderate to high (can exceed 90% with proper solvent).[8] | Generally high (often >80%).[11] |

Modern Enhancements: A significant drawback of these classical methods is the requirement for very high temperatures and the use of expensive, difficult-to-remove solvents.[8][15] Modern organic synthesis has addressed this by employing microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that minimizes the formation of degradation byproducts.[2][13][16] This approach makes the Gould-Jacobs and Conrad-Limpach reactions more efficient and environmentally benign.

Conclusion

The synthesis of this compound and its derivatives relies heavily on the foundational Conrad-Limpach and Gould-Jacobs reactions. A thorough understanding of their mechanisms—particularly the critical, high-energy thermal cyclization step—is essential for successful execution. The choice of high-boiling inert solvents is a direct consequence of the energy required to transiently break aromaticity during the ring-forming step. While these century-old reactions remain staples of heterocyclic chemistry, modern techniques like microwave-assisted synthesis offer significant improvements in efficiency and scalability, ensuring that these vital chemical scaffolds remain accessible to the drug development community.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 4. Buy this compound | 24782-43-2 [smolecule.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CGS-9896-药物合成数据库 [drugfuture.com]

- 13. ablelab.eu [ablelab.eu]

- 14. prepchem.com [prepchem.com]

- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-hydroxyquinoline-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a "privileged structure," known to form the backbone of numerous biologically active compounds.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in its study and application.

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent feature in a wide array of natural and synthetic molecules exhibiting diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties.[1] Specifically, derivatives of 4-hydroxyquinoline and its tautomeric form, 4-quinolone, have demonstrated significant potential in various therapeutic areas.[1][3] this compound, as a derivative, serves as a versatile intermediate and a subject of study for its intrinsic biological activities.

I. Molecular Structure and Physicochemical Properties

Core Structure and Tautomerism

This compound possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[4][5] The core of the molecule is the 4-hydroxyquinoline ring system, with an ethyl carboxylate group substituted at the 2-position.

A critical aspect of its chemistry is the existence of keto-enol tautomerism. The "4-hydroxyquinoline" (enol) form can exist in equilibrium with its "4-quinolone" (keto) form.[6][7] While often depicted as the hydroxyquinoline, the quinolone form is generally considered to be the predominant tautomer.[6] This equilibrium can be influenced by factors such as the solvent and the presence of other functional groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 24782-43-2 | [8] |

| Molecular Formula | C₁₂H₁₁NO₃ | [4][5][8] |

| Molecular Weight | 217.22 g/mol | [4][5][8] |

| Melting Point | 216-218 °C | [4] |

| Boiling Point (Predicted) | 418.3 ± 25.0 °C | [8] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 3.53 ± 0.40 | [8] |

| Appearance | Solid | |

| Storage | Sealed in dry, Room Temperature | [8] |

II. Synthesis of this compound

The synthesis of this compound and its derivatives is most notably achieved through well-established named reactions in organic chemistry, primarily the Conrad-Limpach and Gould-Jacobs reactions.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines.[6] This reaction is a two-step process where an enamine is first formed from the aniline and β-ketoester, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[9]

The reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, leading to a Schiff base intermediate.[6] Subsequent keto-enol tautomerization is followed by an electrocyclic ring-closing reaction. The final steps involve the elimination of an alcohol and further tautomerization to yield the stable 4-hydroxyquinoline product.[6]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for synthesizing 4-hydroxyquinolines.[10][11] This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate.[11] The resulting intermediate undergoes thermal cyclization to form the quinoline ring system.[12] Subsequent hydrolysis of the ester and decarboxylation can yield the corresponding 4-hydroxyquinoline.[10][12]

The reaction is initiated by the substitution of the ethoxy group of the malonic ester derivative by the aniline.[10] Heat is then applied to induce benzannulation, forming the quinoline ring.[10] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[10]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-hydroxyquinolines, highlighting the key reaction types.

Caption: General synthetic pathways to this compound.

III. Chemical Reactivity and Reactions

The chemical reactivity of this compound is dictated by its constituent functional groups: the quinoline ring system, the hydroxyl group, and the ethyl ester.

Reactions of the Quinoline Ring

The quinoline ring can undergo electrophilic substitution reactions. The positions of substitution are influenced by the directing effects of the existing substituents. The electron-donating hydroxyl group and the electron-withdrawing carboxylate group will influence the regioselectivity of these reactions.

Reactions of the Hydroxyl Group

The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can be used to alter the solubility and biological activity of the molecule.

Reactions of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, kynurenic acid, which is a known neuroprotective agent.[3] The ester can also undergo transesterification with other alcohols.

IV. Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring, the ethyl group of the ester, and the hydroxyl proton. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the quinolone tautomer, and the C=C and C=N stretches of the aromatic rings would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

V. Applications in Research and Drug Development

The 4-hydroxyquinoline scaffold is a key component in a variety of pharmacologically active compounds.[3] Derivatives of this compound have been investigated for a range of biological activities.

Potential as a Neuroprotective Agent

As a derivative of kynurenic acid, a known neuroprotective agent, this compound and its analogs are of interest for their potential to treat neurological disorders.[3]

Anticancer and Antimicrobial Activity

The quinoline core is present in many anticancer and antimicrobial drugs.[1] Research into the cytotoxic and antimicrobial properties of this compound derivatives is an active area of investigation.

VI. Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[13]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[13]

-

In case of skin contact: Wash off with soap and plenty of water.[13]

-

If inhaled: Move the person into fresh air.[13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[16]

In all cases of exposure, seek medical attention.[13]

Storage and Disposal

Store the compound in a tightly closed container in a dry and well-ventilated place.[14] Dispose of the chemical in accordance with local, state, and federal regulations.

VII. Conclusion

This compound is a molecule of significant interest due to its versatile chemical properties and its connection to the pharmacologically important quinoline scaffold. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is crucial for researchers working in organic synthesis, medicinal chemistry, and drug discovery. This guide provides a comprehensive overview to support further investigation and application of this valuable compound.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 4. Buy this compound | 24782-43-2 [smolecule.com]

- 5. 4-羟基-2-喹啉羧酸乙酯 - CAS:24782-43-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]

- 9. synarchive.com [synarchive.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.pt [fishersci.pt]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-hydroxyquinoline-2-carboxylate (CAS 24782-43-2) is a heterocyclic compound featuring a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] This molecule stands as a valuable building block in organic synthesis, particularly within the demanding landscape of medicinal chemistry.[2] Its structural relationship to kynurenic acid, an endogenous neuroprotectant, immediately suggests its potential biological significance.[1][3] The quinoline scaffold itself is recognized as a "privileged structure" in drug discovery, a framework consistently found in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[4][5]

This technical guide offers a comprehensive overview of this compound, detailing its synthesis, chemical properties, reactivity, and applications, with a specific focus on its relevance to researchers and professionals engaged in drug development.

Chemical Identity and Physicochemical Properties

This compound is chemically defined by the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[6] It is a solid at room temperature, with a distinct melting point in the range of 216-218 °C.[6][7][8]

A critical chemical feature of this compound is its existence in a tautomeric equilibrium. It can exist as the enol form (4-hydroxyquinoline) or the keto form (4-quinolone or 4-oxo-1,4-dihydroquinoline).[4][9] Although frequently named as a 4-hydroxyquinoline derivative, it predominantly exists in the more stable 4-oxo tautomeric form.

| Property | Value | Source(s) |

| CAS Number | 24782-43-2 | [6] |

| Molecular Formula | C₁₂H₁₁NO₃ | [6] |

| Molecular Weight | 217.22 g/mol | [6] |

| Melting Point | 216-218 °C | [6][7][8] |

| Boiling Point | ~343.7 - 418.3 °C (predicted) | [1][6] |

| Density | ~1.28 g/cm³ (predicted) | [6][7] |

| Synonyms | Ethyl 4-hydroxy-2-quinolinecarboxylate, Kynurenic acid ethyl ester, Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | [1][6] |

Synthesis and Mechanistic Insights: The Gould-Jacobs Reaction

The principal and most established synthetic route to 4-hydroxyquinoline derivatives, including the title compound, is the Gould-Jacobs reaction .[9][10][11] This venerable reaction, first detailed in 1939, involves the condensation of an aniline with an alkoxymethylenemalonic ester, which is then subjected to a high-temperature intramolecular cyclization.[4][12]

Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined sequence of steps:

-

Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form an anilidomethylenemalonate intermediate.[4][9]

-

Thermal Cyclization: This critical, ring-forming step requires high temperatures, typically exceeding 250 °C, to facilitate a 6-electron electrocyclization.[4][10] The use of high-boiling inert solvents, such as diphenyl ether or Dowtherm A, is a common strategy to achieve the necessary thermal energy and can elevate cyclization yields to as high as 95%.[4][10] Modern adaptations of this reaction employ microwave irradiation, which can dramatically shorten reaction times and improve yields by efficiently reaching the high temperatures required.[4][12]

-

Tautomerization: The cyclized product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 4-hydroxyquinoline-3-carboxylate.[4][9]

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocols

This protocol is a robust method adapted from established literature procedures using a high-boiling inert solvent.[4][13]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like Dowtherm A or diphenyl ether.[13]

-

Heating: With continuous stirring, heat the mixture to reflux (typically 250-260 °C).[4][13]

-

Reaction Monitoring: Maintain the refluxing conditions for 10–15 minutes. The reaction's progress can be effectively monitored by Thin Layer Chromatography (TLC).[13]

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product as a solid.[4][13]

-

Purification: To enhance precipitation, add a non-polar solvent such as petroleum ether. Collect the solid product by filtration, wash it with the same non-polar solvent, and allow it to air dry.[13] If further purification is needed, the crude product can be recrystallized from boiling water, often with the addition of decolorizing carbon to remove colored impurities.[13]

This protocol outlines a modern, efficient approach that significantly reduces reaction time.[12]

-

Reactant Mixture: In a microwave-safe vial equipped with a magnetic stirring bar, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (3 equivalents).[12]

-

Microwave Irradiation: Heat the mixture to 250 °C for approximately 5 minutes using a dedicated microwave synthesis system. It is crucial to monitor the internal pressure, which can rise significantly.[12]

-

Cooling and Precipitation: After the irradiation cycle, cool the vial to room temperature. The desired product will precipitate from the reaction mixture.[12]

-

Isolation and Washing: Isolate the precipitated solid by filtration and wash it with a small volume of ice-cold acetonitrile.[12]

-

Drying and Analysis: Dry the final product under vacuum. The purity and identity of the compound can be confirmed by HPLC-MS analysis. This method has been reported to yield the product with over 95% purity.[12]

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring. The ethyl ester group will be identifiable by a quartet and a triplet. A key diagnostic signal will be a downfield peak corresponding to the hydroxyl proton (enol form) or the N-H proton (keto form).

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons of both the ester and the quinolone ring, in addition to the distinct signals of the aromatic system.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H or N-H stretching (indicative of the dominant tautomer), strong C=O stretching for the ester and quinolone carbonyls, and C=C/C=N stretching vibrations from the quinoline core.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight, with the molecular ion peak (M+) corresponding to its calculated mass of 217.22.

Reactivity and Derivatization Potential

This compound is a versatile intermediate, offering several avenues for further chemical modification:

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to afford the corresponding carboxylic acid, 4-hydroxyquinoline-2-carboxylic acid, also known as Kynurenic acid.[3]

-

Decarboxylation: Subsequent heating of the resulting carboxylic acid can induce decarboxylation to yield 4-hydroxyquinoline.[9]

-

Alkylation: The nitrogen atom of the quinolone ring is nucleophilic and can be alkylated. For instance, reaction with ethyl iodide is a key step in the synthesis of certain antibacterial agents like rosoxacin.[14]

-

Mannich Reaction: The active hydrogen at the 3-position of the quinoline ring can participate in Mannich reactions, enabling the introduction of various aminomethyl substituents.[3][15]

Applications in Drug Discovery and Development

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[5][16] this compound serves as a pivotal intermediate in the synthesis of a wide range of biologically active molecules.

-

Antimalarial Agents: The Gould-Jacobs reaction is a fundamental tool for constructing the quinoline core found in many antimalarial drugs.[9][17] Derivatives of 4-hydroxyquinoline have demonstrated significant activity against the malaria parasite, Plasmodium falciparum.[17]

-

Antibacterial Agents (Quinolones): The 4-quinolone structure is the defining feature of the quinolone class of antibiotics.[3] This compound can serve as a precursor in the synthesis of important antibacterial agents, including rosoxacin and oxolinic acid.[11][14]

-

Neuroprotective Agents: Given its structural analogy to kynurenic acid, this compound and its derivatives are actively investigated for potential anticonvulsant and neuroprotective effects, which are thought to be mediated through the modulation of the glutamatergic system.[1][3]

-

Anticancer and Anti-inflammatory Agents: The 4-hydroxy-2-quinolinone scaffold has been successfully exploited for the development of novel anticancer and anti-inflammatory drugs, including potent inhibitors of enzymes like lipoxygenase.[5]

Safety and Handling

This compound is classified as an irritant.[6] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[8][18] It is imperative to follow standard laboratory safety protocols when handling this chemical. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a dust mask.[8] The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6]

Conclusion

This compound, built upon the versatile quinoline core, is a compound of profound interest to the scientific community, especially within the fields of drug discovery and development. Its synthesis, primarily via the robust and adaptable Gould-Jacobs reaction, is well-understood, with modern methodologies like microwave-assisted synthesis offering significant gains in efficiency. The strategic placement of its functional groups allows for a broad spectrum of chemical modifications, positioning it as an invaluable scaffold for constructing libraries of novel compounds. These derivatives hold immense potential for therapeutic applications, spanning from antibacterials and antimalarials to neuroprotective and anticancer agents. A deep understanding of its chemical properties, synthesis, and reactivity is paramount for unlocking its full potential in the relentless pursuit of new and effective medicines.

References

- 1. Buy this compound | 24782-43-2 [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl 4-hydroxy-2-quinolinecarboxylate 96 24782-43-2 [sigmaaldrich.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 11. iipseries.org [iipseries.org]

- 12. ablelab.eu [ablelab.eu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Rosoxacin - Wikipedia [en.wikipedia.org]

- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate (Kynurenic Acid Ethyl Ester)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic Acid Ethyl Ester, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 4-hydroxyquinoline moiety, is recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols with mechanistic insights, detailed spectroscopic characterization, and its applications as a versatile building block in the development of novel therapeutics. The content herein is curated to provide researchers and drug development professionals with the technical and practical knowledge required to effectively utilize this compound in their work.

Core Molecular Attributes

This compound is a stable, solid organic compound. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [2][3] |

| CAS Number | 24782-43-2 | [1][2] |

| Appearance | White to off-white or yellow solid/powder | [4] |

| Melting Point | 216-218 °C | [1][2][4] |

| Boiling Point | 418.3 °C (Predicted) | [4] |

| Density | 1.28 g/cm³ (Predicted) | [4] |

| Synonyms | Kynurenic acid ethyl ester, 4-Hydroxy-2-quinolinecarboxylic acid ethyl ester, Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | [2][4] |

The 4-Hydroxyquinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a foundational motif in medicinal chemistry, famously forming the basis for antimalarial drugs like chloroquine. The 4-hydroxyquinoline (or 4-quinolone) subclass, to which this compound belongs, is particularly noteworthy. This scaffold is considered "privileged" because it can bind to a wide range of biological targets with high affinity, making it a fertile starting point for drug design.

Derivatives of the 4-hydroxyquinoline core have demonstrated a vast spectrum of pharmacological activities, including:

-

Antibacterial: The scaffold is a precursor to the development of fluoroquinolone antibiotics.[5]

-

Anticancer: Numerous derivatives are investigated as inhibitors of kinases and other pathways involved in cell proliferation.

-

Neuroprotective: As the ethyl ester of kynurenic acid, a known endogenous metabolite, it is related to compounds that act as antagonists at excitatory amino acid receptors, offering potential neuroprotective effects.[5]

-

Anti-inflammatory & Antiviral: The rigid, planar structure with strategically placed hydrogen bond donors and acceptors allows for diverse interactions with various enzymes and receptors.

The presence of the ester at the 2-position and the hydroxyl group at the 4-position provides two key points for chemical modification, allowing chemists to synthesize extensive libraries of derivatives to explore structure-activity relationships (SAR).

Synthesis Methodologies: Mechanistic Rationale and Protocols

The synthesis of this compound is most classically achieved through cyclocondensation reactions. The choice of method depends on the available starting materials and desired scale. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting.

Conrad-Limpach Synthesis

This is a widely used method for forming 4-hydroxyquinolines. The reaction proceeds by condensing an aniline with a β-ketoester, in this case, diethyl 1,3-acetonedicarboxylate (DEAD).

Causality of Experimental Choices:

-

Step 1 (Enamine Formation): The initial reaction between aniline and the β-ketoester forms an enamine intermediate. This step is typically performed at a moderate temperature (e.g., reflux in ethanol) to favor the kinetic product resulting from the attack on the more reactive ketone carbonyl.

-

Step 2 (Thermal Cyclization): The crucial ring-closing step requires high temperatures (~250 °C). This is an intramolecular electrophilic substitution on the aniline ring. The high energy barrier is necessary to overcome the activation energy for the cyclization. The use of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or 1,2-dichlorobenzene is critical.[5] This solvent acts as a heat transfer medium, allowing the reaction to be maintained at the required temperature uniformly, preventing localized charring and improving yields significantly compared to solvent-free heating.

Diagram: Conrad-Limpach Synthesis Workflow

Caption: Workflow for the Conrad-Limpach synthesis.

Experimental Protocol (Conrad-Limpach):

-

Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.1 eq) in absolute ethanol.

-

Reflux the mixture for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: Add the residual oil to a flask containing a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250 °C with stirring.

-

Maintain the temperature for 15-30 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

-

Work-up: Allow the mixture to cool to room temperature. The product will often precipitate. Add petroleum ether or hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method, particularly useful for creating the quinoline-3-carboxylate moiety. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME).

Mechanism and Rationale: The reaction begins with a nucleophilic substitution where the aniline displaces the ethoxy group of EMME.[6] This intermediate then undergoes a thermally induced electrocyclic reaction, followed by the elimination of ethanol to form the quinoline ring system.[6] Similar to the Conrad-Limpach synthesis, this cyclization step requires high temperatures, and the use of a high-boiling solvent is advantageous for achieving good yields.[7]

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Due to keto-enol tautomerism, the spectra can show complex features. The 4-hydroxy form is in equilibrium with its 4-oxo tautomer, which can influence spectral readings, particularly in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. A recent eco-friendly synthesis study provided detailed assignments in CDCl₃.[6]

-

¹H-NMR (Proton NMR):

-

Aromatic Protons (δ 7.3-8.3 ppm): The four protons on the benzene portion of the quinoline ring will appear as a series of doublets and triplets, characteristic of a substituted benzene ring. The exact shifts and coupling constants depend on the substitution pattern.

-

Vinyl Proton (δ ~6.3 ppm): The proton at the 3-position of the quinoline ring typically appears as a singlet.

-

Ethyl Ester Protons: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm are characteristic of the ethyl group. The quartet is deshielded due to the adjacent oxygen atom.

-

Hydroxyl/Amide Proton (δ > 11 ppm): The proton of the 4-OH group (or N-H in the oxo tautomer) is often broad and appears far downfield due to hydrogen bonding and exchange. Its visibility may depend on the solvent and concentration.

-

-

¹³C-NMR (Carbon NMR):

-

Carbonyl Carbons (δ > 160 ppm): The ester carbonyl carbon is typically observed around δ 165 ppm. The C4 carbon (C=O in the oxo tautomer) will also be in this region.

-

Aromatic/Vinyl Carbons (δ 110-150 ppm): A series of peaks corresponding to the eight carbons of the quinoline ring system.

-

Ethyl Ester Carbons: The O-CH₂ carbon appears around δ 62 ppm, and the CH₃ carbon appears upfield around δ 14 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H/N-H Stretch (3400-3100 cm⁻¹): A broad absorption in this region is indicative of the hydroxyl group and/or the N-H group of the tautomeric form.

-

C=O Stretch (~1720-1650 cm⁻¹): A strong, sharp peak for the ester carbonyl is expected. A second strong peak in this region can be attributed to the C4-keto group of the 4-quinolone tautomer.

-

C=C/C=N Stretches (1620-1500 cm⁻¹): Multiple sharp bands corresponding to the aromatic quinoline ring system.

-

C-O Stretch (1300-1100 cm⁻¹): Absorptions corresponding to the C-O bonds of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for confirming the structure.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (217.22).

-

Key Fragmentation: Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, M-45) or the loss of ethylene (-C₂H₄, M-28) via McLafferty rearrangement. Fragmentation of the quinoline ring can also occur.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classifications: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting material for innovation in pharmaceutical and materials science. Its privileged scaffold ensures a high probability of biological activity, while its functional groups offer straightforward handles for chemical diversification. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, empowers researchers to harness its full potential in the rational design of novel, high-value molecules.

References

- 1. rsc.org [rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. synchem.de [synchem.de]

- 4. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate | C12H10FNO3 - BuyersGuideChem [buyersguidechem.com]

- 8. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate, a key heterocyclic compound with significant relevance in medicinal chemistry and drug discovery. This document will delve into the theoretical principles governing the spectral features of this molecule, offer a detailed interpretation of the proton signals, and provide a robust, field-proven experimental protocol for acquiring high-quality ¹H NMR data. The guide is structured to provide not just procedural steps but the causal reasoning behind them, ensuring a deeper understanding for researchers and professionals in the field.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound, also known as kynurenic acid ethyl ester, is a derivative of kynurenic acid, a metabolite of the amino acid tryptophan. Kynurenic acid and its analogues are of profound interest in the pharmaceutical industry due to their neuroprotective properties and their role as antagonists at ionotropic glutamate receptors.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics.

¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structures in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides critical insights into the electronic structure, connectivity, and stereochemistry of a compound. For a molecule like this compound, ¹H NMR is indispensable for confirming its synthesis and purity, and for studying its interactions with biological targets.

This guide will first deconstruct the expected ¹H NMR spectrum of this compound, followed by a detailed experimental protocol for its acquisition.

Structural Elucidation via ¹H NMR: A Detailed Spectral Analysis

The structure of this compound dictates a unique ¹H NMR spectrum. The molecule consists of a quinoline core, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 2-position. The quinoline ring system gives rise to a set of aromatic proton signals, while the ethyl group produces characteristic aliphatic signals. The presence of the hydroxyl group and the potential for tautomerism can also influence the spectrum.

Below is the annotated structure of this compound.

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound in DMSO-d₆. These predictions are based on the analysis of closely related structures, including kynurenic acid and its derivatives.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.13 | Doublet (d) | ~8.2 |

| H-6 | ~7.36 | Triplet (t) | ~7.4 |

| H-7 | ~7.71-7.76 | Multiplet (m) | - |

| H-8 | ~7.71-7.76 | Multiplet (m) | - |

| H-3 | ~6.65 | Singlet (s) | - |

| -OH | ~12.16 | Broad Singlet (br s) | - |

| -CH₂- (ethyl) | ~4.42 | Quartet (q) | ~7.1 |

| -CH₃ (ethyl) | ~1.35 | Triplet (t) | ~7.1 |

Rationale for Chemical Shift and Multiplicity Assignments

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons resonate in the downfield region (δ 7.0-8.5 ppm), which is characteristic of aromatic systems. The electron-withdrawing nature of the nitrogen atom and the carbonyl group deshields these protons.

-

H-5: This proton is situated peri to the nitrogen atom, leading to significant deshielding, and is expected to appear as a doublet due to coupling with H-6.[3]

-

H-6 and H-7: These protons are expected to appear as multiplets (a triplet for H-6 and a multiplet for H-7) due to coupling with their neighbors. Their chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

-

H-8: This proton is ortho to the nitrogen and is also deshielded. It will likely appear as a doublet, coupled to H-7. The signals for H-7 and H-8 may overlap.[3]

-

-

H-3 Proton: This proton is on a carbon adjacent to the ester group and the hydroxyl-bearing carbon. Its chemical environment is unique, and it is expected to appear as a singlet, as it has no adjacent protons to couple with. Based on data for kynurenic acid, this proton is expected to be significantly shielded compared to the other aromatic protons.

-

Hydroxyl Proton (-OH): The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet at a very downfield position (δ > 12 ppm) due to hydrogen bonding with the solvent.[4]

-

Ethyl Group Protons (-CH₂- and -CH₃): These protons give rise to a classic ethyl pattern.

-

The methylene (-CH₂-) protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear around δ 4.4 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

The methyl (-CH₃) protons are more shielded and appear further upfield, around δ 1.35 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet will be identical, typically around 7.1 Hz.[2]

-

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines a robust procedure for the preparation and ¹H NMR analysis of this compound. Adherence to these steps is critical for obtaining high-quality, reproducible data.

Materials and Equipment

-

This compound (sample)

-

Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8 atom % D

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. The choice of DMSO-d₆ is crucial as it is an excellent solvent for many organic compounds and allows for the observation of exchangeable protons like the hydroxyl proton.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and the probe is at the desired temperature (typically 298 K).

-

Sample Insertion: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[5]

-

Integration: Integrate all the signals to determine the relative number of protons for each peak.

-

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. By understanding the principles of chemical shifts, coupling constants, and the influence of the quinoline core and its substituents, a detailed and accurate interpretation of the spectrum can be achieved. The experimental protocol provided in this guide offers a standardized and reliable method for obtaining high-quality ¹H NMR data for this important class of compounds. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural elucidation process, which is fundamental to advancing research and development in medicinal chemistry.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-hydroxyquinoline-2-carboxylate

Introduction: The Structural Significance of Ethyl 4-hydroxyquinoline-2-carboxylate and the Role of ¹³C NMR

This compound, also known as kynurenic acid ethyl ester, is a significant heterocyclic compound. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmaceuticals. Understanding the precise substitution pattern and electronic environment of this molecule is paramount for researchers in drug discovery and development. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed map of the carbon skeleton. This guide offers an in-depth exploration of the ¹³C NMR analysis of this compound, from sample preparation to advanced spectral interpretation, grounded in field-proven insights and authoritative references.

A critical consideration in the NMR analysis of this molecule is the existence of tautomers. The 4-hydroxyquinoline moiety can exist in equilibrium with its 4-quinolone form. In solution, particularly in polar solvents like DMSO, the keto-form (4-quinolone) is often favored.[1][2][3][4] This tautomerism significantly influences the chemical shifts of the carbon atoms in the quinoline ring, a factor that will be central to our spectral analysis.

I. Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to any analysis. The following protocol outlines a robust methodology.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the compound and its relatively simple solvent signal in the ¹³C NMR spectrum. Deuterated chloroform (CDCl₃) can also be used. The choice of solvent can influence the tautomeric equilibrium.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

Instrument Parameters for Data Acquisition

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 (Bruker) or equivalent | Standard 30-degree pulse for quantitative measurements. |

| Spectral Width (SW) | 0 - 220 ppm | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time (AT) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | To allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration. |

| Number of Scans (NS) | ≥ 1024 | A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

II. Predicted ¹³C NMR Spectrum and Signal Assignment

Based on the known tautomeric preference for the 4-quinolone form in polar solvents and established substituent effects on the quinoline ring system, a predicted ¹³C NMR spectrum of this compound can be constructed.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of the predominant 4-quinolone tautomer are numbered as follows:

References

FTIR spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate

An In-depth Technical Guide to the FTIR Spectrum of Ethyl 4-hydroxyquinoline-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a significant heterocyclic compound in medicinal chemistry and drug development.[1][2] As a derivative of kynurenic acid, an endogenous metabolite with neuroprotective properties, this molecule and its analogues are of considerable interest.[1][3] FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality verification of such compounds.[4] This document offers researchers, scientists, and drug development professionals a detailed methodology for spectral acquisition, an in-depth interpretation of the characteristic absorption bands, and the scientific rationale behind the spectral features, grounded in the molecule's unique structural attributes.

Molecular Structure and Vibrational Foundations

The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its constituent chemical bonds. This compound (C₁₂H₁₁NO₃) possesses a rich array of functional groups that give rise to a distinctive and interpretable FTIR spectrum.[5][6][7]

The primary functional groups contributing to its IR spectrum are:

-

Quinoline Core: A bicyclic aromatic system containing C=C and C=N bonds, as well as aromatic C-H bonds.

-

Hydroxyl Group (-OH): A phenolic hydroxyl group at the C4 position, capable of strong intermolecular hydrogen bonding.

-

Ester Group (-COOC₂H₅): Comprising a carbonyl (C=O) stretch and two distinct C-O stretches.

-

Ethyl Group (-CH₂CH₃): Exhibiting aliphatic C-H stretching and bending vibrations.

A critical aspect of the 4-hydroxyquinoline scaffold is its potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. This equilibrium influences the O-H, N-H, and C=O regions of the spectrum.[8]

References

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 24782-43-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-羟基-2-喹啉羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ETHYL 4-HYDROXY-2-QUINOLINECARBOXYLATE | 24782-43-2 [chemicalbook.com]

- 7. synchem.de [synchem.de]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Crystalline Architecture in Drug Discovery

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a solid material—its crystal structure—is of paramount importance. It governs a multitude of physicochemical properties, including solubility, stability, bioavailability, and manufacturability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystalline state is not merely an academic exercise but a critical component of rational drug design and development. This guide delves into the structural elucidation of Ethyl 4-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest, providing a comprehensive overview of its synthesis, crystallization, and the nuanced details of its molecular and supramolecular architecture. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this paper will leverage data from closely related structures and computational methodologies to present a robust and insightful analysis.

I. Synthesis and Crystallization: From Molecular Design to Single Crystals

The journey to understanding a crystal structure begins with the synthesis of the molecule and the subsequent growth of high-quality single crystals. For this compound, a well-established and versatile synthetic route is the Conrad-Limpach synthesis .

The Conrad-Limpach Approach: A Mechanistic Perspective

This classical reaction involves the condensation of an aniline with a β-ketoester.[1][2] The choice of reactants and reaction conditions dictates the final product. The synthesis of this compound would typically proceed through the reaction of aniline with diethyl acetylenedicarboxylate or a related β-ketoester. The reaction is generally a two-step process: an initial Michael addition to form an enamine intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline core.[1][2] The temperature of the cyclization step is a critical parameter, often requiring heating to high temperatures (around 250 °C) to drive the reaction to completion.[2]

Experimental Protocol: A Step-by-Step Guide to Synthesis

Materials:

-

Aniline

-

Diethyl acetylenedicarboxylate

-

High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

-

Ethanol

-

Hexane

Procedure:

-

Enamine Formation: In a round-bottom flask, equimolar amounts of aniline and diethyl acetylenedicarboxylate are mixed. The reaction can often proceed neat or in a solvent like ethanol at room temperature. The progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: If a solvent was used, it is removed under reduced pressure to yield the crude enamine intermediate.

-

Cyclization: The crude enamine is added to a pre-heated high-boiling point solvent in a three-necked flask equipped with a mechanical stirrer and a condenser. The mixture is heated to approximately 250 °C and maintained at this temperature for 10-15 minutes.[3]

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration and washed with hexane.

-

Recrystallization: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline material.

The Art of Crystal Growth: Obtaining Diffraction-Quality Crystals

Growing single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. For quinoline-based compounds, several techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, chloroform-ethanol mixture) is filtered to remove dust particles and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[4]

-

Slow Cooling: A saturated solution of the compound is prepared in a minimal amount of solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature, to induce crystallization.

-

Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

The choice of solvent is critical and often requires screening a variety of options to find the optimal conditions for the formation of well-ordered, single crystals.

II. X-ray Crystallography: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

References

Stability and storage of Ethyl 4-hydroxyquinoline-2-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Understanding its stability profile is paramount for ensuring the integrity of research data and the quality of manufactured products. This guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its stability under various environmental conditions, and outlines best practices for its storage and handling. Furthermore, it details robust analytical methodologies for assessing its stability and provides protocols for conducting forced degradation studies.

Chemical and Physical Profile

This compound, also known by synonyms such as Kynurenic acid ethyl ester, possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol .[1] Its structure features a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24782-43-2 | [2][3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 217.22 g/mol | [1] |

| Melting Point | 216-218 °C | [1][3] |

| Boiling Point | ~343.7 °C at 760 mmHg | [1] |

| Appearance | White to light yellow crystalline powder | [4] |

| pKa (Predicted) | 3.53 ± 0.40 | [2] |

Intrinsic Stability and Tautomerism

The 4-hydroxyquinoline moiety of the molecule exists in a tautomeric equilibrium with its 4-oxo form (4-quinolone). This equilibrium is a critical factor influencing the compound's reactivity and stability. While often referred to as a "hydroxyquinoline," the keto-enol tautomerism favors the 4-quinolone form.

References

An In-depth Technical Guide to Ethyl 4-hydroxyquinoline-2-carboxylate (Kynurenic Acid Ethyl Ester)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Kynurenic Acid Analogue

Ethyl 4-hydroxyquinoline-2-carboxylate, also known by its synonym Kynurenic acid ethyl ester, is a synthetic organic compound that has garnered significant interest within the scientific community. Its structural similarity to kynurenic acid, an endogenous metabolite of tryptophan, positions it as a compelling candidate for therapeutic development, particularly in the realm of neurodegenerative diseases and inflammatory disorders. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its intricate biological activities and potential therapeutic applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core. The presence of a hydroxyl group at the 4-position and an ethyl carboxylate group at the 2-position are key structural features that dictate its chemical reactivity and biological function.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 216-218 °C | [1][2] |

| Boiling Point | 343.7 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other organic solvents. | |

| CAS Number | 24782-43-2 | [3] |

Section 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several established organic reactions, most notably the Conrad-Limpach and Gould-Jacobs reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction efficiency.

Conrad-Limpach Synthesis

This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[4][5][6]